molecular formula C7H6BrN3 B578125 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1260812-97-2

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B578125
M. Wt: 212.05
InChI Key: DKJPISUROVINRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a chemical compound with the molecular weight of 212.05 . The IUPAC name for this compound is 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine . The InChI code for this compound is 1S/C7H6BrN3/c1-4-6(8)11-5-2-3-9-7(5)10-4/h2-3H,1H3, (H,9,10) .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine consists of a pyrrolopyrazine core with a bromine atom attached at the 2-position and a methyl group attached at the 3-position .


Physical And Chemical Properties Analysis

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Use in the Synthesis of Dipyrrolopyrazine (DPP) Derivatives

  • Application Summary : 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is used as a key intermediate in the synthesis of new 2- and 3-amine functionalized pyrrolopyrazine derivatives, which serve as advanced precursors to a variety of new DPP derivatives .
  • Methods of Application : The synthesis involves regio-selective 2- and 3-C N functionalization reactions of 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine .
  • Results or Outcomes : The study resulted in efficient routes for the synthesis of new 2- and 3-amine functionalized pyrrolopyrazine derivatives .

2. Use in the Discovery of FGFR Kinase Inhibitors

  • Application Summary : 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives have been used in the rational design, synthesis, and biological evaluation of potent FGFR kinase inhibitors .
  • Methods of Application : The study involved the design and synthesis of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives .
  • Results or Outcomes : Among the synthesized compounds, one displayed high selectivity and favorable metabolic properties, demonstrating a promising lead for further development .

Safety And Hazards

This compound is associated with several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The development of pyrrolopyrazine derivatives, including 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine, is a promising area of research due to their potential use in medicine and agriculture .

properties

IUPAC Name

2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-6(8)11-5-2-3-9-7(5)10-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJPISUROVINRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=CNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743681
Record name 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

CAS RN

1260812-97-2
Record name 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.